molecular formula C11H8N2O2 B15070021 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile

Cat. No.: B15070021
M. Wt: 200.19 g/mol
InChI Key: WUFHYKPDBAQMCA-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methoxy group at the 7th position, and a carbonitrile group at the 1st position of the isoquinoline ring. The molecular formula of this compound is C11H8N2O2, and it has a molecular weight of 200.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with cyanogen bromide in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to biological targets. The compound can chelate metal ions, which may contribute to its biological activity. Additionally, it can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile is unique due to the presence of all three functional groups (hydroxyl, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

8-hydroxy-7-methoxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H8N2O2/c1-15-9-3-2-7-4-5-13-8(6-12)10(7)11(9)14/h2-5,14H,1H3

InChI Key

WUFHYKPDBAQMCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2C#N)O

Origin of Product

United States

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